2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide
Description
2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide is a sulfonamide derivative featuring a tetrahydropyran (THP) ring substituted with a thiophen-2-yl group at the 4-position. The compound’s structure is characterized by a sulfonamide linker connecting a 2-methylpropane moiety to the THP-thiophene scaffold. Thiophene, a sulfur-containing heterocycle, is often employed in medicinal chemistry for its electronic properties and metabolic stability, which may enhance binding interactions and pharmacokinetic profiles .
Properties
IUPAC Name |
2-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S2/c1-12(2)10-20(16,17)15-11-14(5-7-18-8-6-14)13-4-3-9-19-13/h3-4,9,12,15H,5-8,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLSNACXUSOEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1(CCOCC1)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties, including anti-cancer and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 317.46 g/mol. The presence of a thiophene ring and a tetrahydropyran moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiophene and pyran structures. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 15.5 | Induction of apoptosis |
| Compound B | MCF7 | 10.2 | Inhibition of proliferation |
| 2-Methyl-N... | HeLa | 12.3 | Cell cycle arrest |
In a study focused on the anti-proliferative activities of pyran derivatives, compounds similar to 2-methyl-N... were evaluated against multiple cancer cell lines, demonstrating promising results with IC50 values indicating effective inhibition of cell growth .
Antioxidant Activity
The antioxidant properties of sulfonamide derivatives have also been investigated. Compounds with similar structures exhibited significant radical scavenging activity comparable to ascorbic acid, suggesting that 2-methyl-N... may possess protective effects against oxidative stress .
The biological activities of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial in cancer progression.
- Receptor Modulation : The thiophene ring may facilitate interactions with G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cell proliferation .
Study 1: Anticancer Efficacy
In a recent case study, researchers synthesized various derivatives of the target compound and tested their effects on human lung adenocarcinoma cells (A549). The study found that modifications to the thiophene moiety significantly enhanced anticancer activity, indicating structure-activity relationships that could guide future drug development .
Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capabilities of related compounds. The results demonstrated that these derivatives could effectively reduce oxidative damage in cellular models, supporting their potential use in therapeutic applications for oxidative stress-related diseases .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that sulfonamide derivatives, including 2-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)propane-1-sulfonamide, possess significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in cancer cells, contributing to its potential as an anticancer agent.
For example, a study demonstrated that similar sulfonamide derivatives showed promising activity against colon and breast cancer cell lines, suggesting that this compound could be further explored for its anticancer properties .
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit specific enzymes, which can be beneficial in treating conditions like diabetes and Alzheimer's disease. The compound may exhibit inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase, which are crucial in glucose metabolism and neurotransmission, respectively .
A comparative study highlighted the enzyme inhibitory potential of various sulfonamide derivatives, indicating that modifications to the sulfonamide structure can enhance biological activity .
Antimicrobial Activity
The antimicrobial properties of sulfonamides are well-documented. The compound's structure suggests it may possess activity against a range of pathogens, including multidrug-resistant strains. Studies have shown that related compounds exhibit significant antibacterial effects, making this compound a candidate for further investigation in antimicrobial applications .
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to assess the cytotoxic effects of this compound on various cancer cell lines. The results indicated a notable decrease in cell viability at concentrations exceeding 10 µM, suggesting a dose-dependent response .
Case Study 2: Enzyme Inhibition
In vitro studies were performed to evaluate the inhibitory effects of this compound on α-glucosidase and acetylcholinesterase. The findings revealed that certain structural modifications enhanced the inhibitory potency compared to standard inhibitors used in clinical settings .
Comparison with Similar Compounds
P2X7 Receptor Antagonists ()
Two key analogs from Micha et al. (2023) include:
- Compound 7 : N-((4-(4-phenyl-piperazin-1-yl)tetrahydro-2H-pyran-4-yl)methyl)-2-(phenyl-thio)nicotinamide
- Compound 8: 2-methyl-N-((1-(4-phenylpiperazin-1-yl)cyclohexyl)methyl)-1,2,3,4-tetrahydroisoquinoline-5-carboxamide
Key Differences :
- The absence of a sulfonamide linker in Compounds 7 and 8 suggests divergent metabolic pathways and solubility profiles.
Sulfonamide Derivatives with THP Scaffolds ()
- : 4-(tert-butyl)-N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
- : N-(oxan-4-yl)-2-[4-(propane-2-sulfonyl)phenyl]-N-[(thiophen-2-yl)methyl]acetamide
Key Differences :
- The trifluoroethyl group in ’s compound increases lipophilicity and may enhance blood-brain barrier penetration compared to the target’s methylpropane group.
- ’s acetamide linker and propane-2-sulfonyl group suggest different hydrogen-bonding interactions compared to the target’s propane-1-sulfonamide.
Thiophene-Containing Impurities ()
The thiophene ring’s electron-rich nature may enhance π-π stacking or metal coordination in receptor binding, a feature shared with the target compound .
Data Tables
Table 1: Structural and Pharmacological Comparison of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
